3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C19H23ClN4 and its molecular weight is 342.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, thereby affecting the proliferation of cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle progression . The interaction between 3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine and CDK2 is of significant interest in cancer research .
Cellular Effects
This compound has been shown to have a significant impact on various types of cells and cellular processes . It inhibits the growth of several cell lines, including MCF-7 and HCT-116, by interacting with CDK2 . This interaction leads to alterations in cell cycle progression and induces apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it binds to the active site of CDK2, inhibiting its activity and leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on CDK2 and its cytotoxic activities against certain cell lines are significant .
Metabolic Pathways
Given its inhibitory effects on CDK2, it may influence pathways related to cell cycle progression .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-12(2)9-10-21-17-11-13(3)22-19-18(14(4)23-24(17)19)15-7-5-6-8-16(15)20/h5-8,11-12,21H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWFYPNWPIVQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.